1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the chloro and fluoro substituents, and the attachment of the aldehyde group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the chloro and fluoro substituents, and the aldehyde group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reagents used. The aldehyde group, in particular, is quite reactive and could participate in a number of different reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Crystal Structure Analysis
A study on the crystal structures of triazole derivatives, including compounds similar to "1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde," revealed insights into their molecular geometry and intermolecular interactions. These compounds exhibit varying degrees of α-glycosidase inhibition activity, with differences in their structural configurations affecting their activity levels. The detailed analysis of their crystal structures provides a foundation for understanding the structural basis of their biological activities and designing compounds with enhanced efficacy (Gonzaga et al., 2016).
Antimicrobial Activity
Research into new 1,2,3-triazolyl pyrazole derivatives, synthesized via the Vilsmeier–Haack reaction, demonstrated a broad spectrum of antimicrobial activities. These compounds were evaluated for their potential as antimicrobial agents against various bacterial and fungal species. The study underscores the importance of structural modification in enhancing the antimicrobial efficacy of triazole derivatives (Bhat et al., 2016).
Fluorescence Probing
A fluorescence probe derived from a triazole compound exhibited high selectivity and sensitivity towards homocysteine, showcasing the utility of triazole derivatives in the development of diagnostic tools. The probe's design, incorporating aggregation-induced emission enhancement and intramolecular charge transfer characteristics, highlights the versatility of triazole compounds in creating sensitive and selective sensors for biological applications (Chu et al., 2019).
Synthesis of Heterocyclic Compounds
Another study focused on the reaction of triazole derivatives with amino-thioles, leading to the formation of new heterocyclic compounds. These compounds, showcasing the structural diversity achievable with triazole as a core structure, have potential applications in medicinal chemistry and drug development (Vikrishchuk et al., 2019).
Tuberculosis Inhibitory Activity
Research into N-substituted-phenyl-1,2,3-triazole derivatives revealed their potential as inhibitors against Mycobacterium tuberculosis. The study provided insights into the structure-activity relationships, highlighting the importance of specific substitutions on the triazole ring in enhancing anti-tubercular activity. This research points to the significance of triazole derivatives in developing new therapeutic agents (Costa et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety profile. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is being developed as a drug .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYYKRBWGZANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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